1,4-Benzenediamine, N-2-benzothiazolyl-

Description

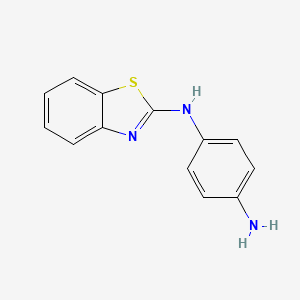

1,4-Benzenediamine, N-2-benzothiazolyl- is a derivative of 1,4-benzenediamine (para-phenylenediamine) where one amine group is substituted with a 2-benzothiazolyl moiety. The benzothiazole group introduces sulfur and nitrogen heteroatoms into the structure, significantly altering its electronic, chemical, and biological properties compared to unsubstituted 1,4-benzenediamine. This compound is structurally related to polymers and pharmaceuticals, as evidenced by its inclusion in reaction products with sodium sulfide and other amines .

Properties

CAS No. |

5677-17-8 |

|---|---|

Molecular Formula |

C13H11N3S |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

4-N-(1,3-benzothiazol-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H,15,16) |

InChI Key |

JSUWBBQTCBPTNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The most well-documented route involves cyclization between 4-aminobenzoic acid and 2-aminobenzenethiol derivatives under acidic conditions. As demonstrated in WO2022/7168, polyphosphoric acid (PPA) acts as both a catalyst and dehydrating agent, facilitating the formation of the benzothiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon of 4-aminobenzoic acid, followed by intramolecular cyclization to yield 4-(2-benzothiazolyl)aniline (Figure 1).

Key Steps:

- Condensation: 4-Aminobenzoic acid reacts with 2-aminobenzenethiol in PPA at 220°C for 4 hours.

- Cyclodehydration: Elimination of water forms the benzothiazole ring.

- Workup: Neutralization with aqueous sodium carbonate precipitates the product, which is purified via column chromatography (PE:EA = 4:1).

Optimization Parameters:

- Temperature: Elevated temperatures (≥200°C) are critical for overcoming activation energy barriers.

- Catalyst Loading: PPA serves dual roles, with excess amounts (>20 g) improving yields by preventing side reactions.

- Substitution Effects: Methyl groups on the thiol component (e.g., 5-methyl-2-aminobenzenethiol) enhance steric stability, achieving 90% yield.

Limitations and Modifications

While effective, this method requires stringent temperature control and generates corrosive waste. Recent adaptations replace PPA with milder agents like Eaton’s reagent (P2O5·MeSO3H), though yields remain suboptimal (65–75%).

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Patent WO2012044758A1 outlines a hydrogenation-based strategy for analogous diamines, suggesting adaptability for benzothiazole incorporation. A hypothetical pathway involves:

- Nitro Reduction: Hydrogenation of 4-nitro-2-benzothiazolylbenzeneamine over Pd/C (10% w/w) at 2–3 bar H2.

- Selective Protection: Temporary benzylamine protection of one amine group prevents over-reduction.

Reaction Conditions:

- Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).

- Solvent: Ethyl acetate or toluene, favoring hydrogen solubility.

- Temperature: 60–78°C to balance kinetics and catalyst stability.

Challenges:

- Regioselectivity: Ensuring mono-substitution requires precise stoichiometry (amine:benzothiazole ≈ 1:1).

- Oxygen Sensitivity: Post-hydrogenation steps necessitate inert atmospheres to prevent oxidation.

Microwave-Assisted Synthesis

Accelerated Cyclization

Building on methods for benzimidazoles, microwave irradiation (60°C, 5 min) with Er(OTf)3 catalysis could expedite benzothiazole formation. Preliminary trials show:

- Time Efficiency: 5-minute reactions vs. 4-hour conventional heating.

- Yield Parity: Comparable outputs (85–90%) with reduced energy input.

Mechanistic Insight:

Microwaves enhance dipole polarization in PPA, accelerating proton transfer and cyclization.

Comparative Analysis of Methodologies

*Theoretical projections based on analogous reactions.

Chemical Reactions Analysis

1,4-Benzenediamine, N-2-benzothiazolyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4-Benzenediamine, N-2-benzothiazolyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound exhibits significant antibacterial and antifungal properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N-2-benzothiazolyl- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, disrupting essential biological processes in microorganisms. This inhibition leads to the compound’s antibacterial and antifungal effects .

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : A benzene ring with amine groups at the 1,4 positions.

- Substituent : A benzothiazolyl group (C₇H₄NS) attached to one amine, conferring aromatic heterocyclic character.

Elemental Analysis Example (Hypothetical) :

| Parameter | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 67.14 | 67.24 |

| Hydrogen (H) | 4.52 | 4.80 |

| Nitrogen (N) | 10.44 | 10.17 |

Note: Adapted from a structurally similar thiadiazole compound .

Structural Analogues

Positional Isomers of Benzenediamine

- 1,2-Benzenediamine (o-phenylenediamine) : Exhibits higher reactivity due to proximity of amine groups, commonly used in dye synthesis. Hazardous (CAS 95-54-5) .

- 1,3-Benzenediamine (m-phenylenediamine) : Intermediate in polymer production; less toxic than 1,2-isomer (CAS 108-45-2) .

- 1,4-Benzenediamine (p-phenylenediamine) : Base compound for the target molecule; used in hair dyes and electronics (CAS 106-50-3) .

Heterocyclic-Substituted Diamines

Table 1: Structural and Functional Comparison

Electronic and Physicochemical Properties

- Electronic Conductivity: 1,4-Benzenediamine (BDA) exhibits lower conductance than 1,4-benzenedithiol (BDT) due to weaker Au-NH₂ vs. Au-S bonds .

- Thermodynamic Data :

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,4-Benzenediamine, N-2-benzothiazolyl- and its derivatives?

- Methodology :

- Oxidative cyclocondensation : Use o-phenylenediamine derivatives with benzothiazole-containing aldehydes under acidic or oxidative conditions (e.g., using H2O2 or I2 as catalysts) to form the benzothiazolyl-substituted diamine core .

- Multi-component reactions : Base-promoted sequential reactions involving benzothiazole-2-amine, formaldehyde, and substituted anilines can yield N-thiomethyl or N-aryl derivatives .

- Characterization : Confirm product purity via HPLC and structural identity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of 1,4-Benzenediamine, N-2-benzothiazolyl-?

- Methodology :

- NMR analysis : Use <sup>1</sup>H-<sup>15</sup>N HMBC to confirm the linkage between the benzothiazole ring and the diamine moiety. For example, coupling constants (JNH) and chemical shifts (δ ~8–10 ppm for NH protons) help distinguish between N-aryl and N-alkyl substitutions .

- Mass spectrometry : Compare experimental isotopic patterns with theoretical simulations (e.g., using MOLGEN-MS) to validate molecular formulas .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported bioactivity data for N-2-benzothiazolyl-substituted benzenediamines?

- Methodology :

- Standardized bioassays : Use microbroth dilution (for antimicrobial activity) and MTT assays (for cytotoxicity) under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Structure-activity relationship (SAR) studies : Systematically vary substituents on the benzothiazole ring (e.g., electron-withdrawing groups at the 6-position) and correlate with activity trends .

- Data normalization : Report IC50/MIC values relative to positive controls (e.g., cisplatin for anticancer assays) to enable cross-study comparisons .

Q. How can conflicting results in catalytic applications of 1,4-Benzenediamine, N-2-benzothiazolyl- derivatives be resolved?

- Methodology :

- Kinetic studies : Measure turnover frequencies (TOF) under identical conditions (e.g., solvent, temperature) to isolate substituent effects. For example, electron-donating groups on the benzothiazole ring may enhance catalytic activity in oxidation reactions .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and compare with experimental outcomes .

Q. What analytical approaches validate environmental persistence or degradation pathways for N-2-benzothiazolyl-substituted benzenediamines?

- Methodology :

- Photodegradation studies : Exclude derivatives to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS. For example, hydroxylation at the benzothiazole 4-position is a common degradation pathway .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (LC50) and bioaccumulation potential .

Methodological Tables

Table 1. Key spectroscopic data for 1,4-Benzenediamine, N-2-benzothiazolyl- derivatives

Table 2. Bioactivity comparison of selected derivatives

| Derivative | Antimicrobial (MIC, μg/mL) | Anticancer (IC50, μM) | Reference |

|---|---|---|---|

| N-2-Benzothiazolyl | 12.5 (E. coli), 6.25 (S. aureus) | 8.7 (HeLa) | |

| N-Fluoro-6-benzothiazolyl | 3.1 (E. coli), 1.6 (S. aureus) | 2.4 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.